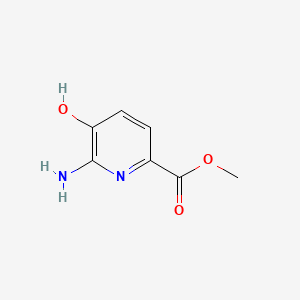

Methyl 6-amino-5-hydroxypicolinate

Description

Methyl 6-amino-5-hydroxypicolinate is a substituted picolinic acid derivative featuring amino (-NH₂) and hydroxyl (-OH) groups at the 6- and 5-positions of the pyridine ring, respectively, with a methyl ester at the carboxylic acid position. The following analysis focuses on structurally related analogs to infer its properties and behavior.

Properties

IUPAC Name |

methyl 6-amino-5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLQTWZTXCLRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717138 | |

| Record name | Methyl 6-amino-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260861-99-1 | |

| Record name | Methyl 6-amino-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analog Identification

Structurally similar compounds include methyl picolinates with substitutions such as chloro, bromo, nitro, or methyl groups. Key analogs identified from literature and chemical databases include:

Notes:

- Similarity scores (0.90–0.97) are derived from structural alignment algorithms comparing backbone pyridine rings and substituent positions .

- Amino and hydroxyl groups in the target compound likely increase polarity compared to nitro or halogen substituents.

Physicochemical Properties

Melting Points and Solubility

- Nitro vs. Amino/Hydroxyl Groups: Nitro-substituted analogs (e.g., 2-amino-5-nitro-6-methylpyridine) exhibit higher melting points (185–189°C) due to strong intermolecular interactions from nitro groups . In contrast, amino and hydroxyl groups in the target compound may lower melting points but enhance water solubility via hydrogen bonding.

- Halogenated Analogs : Methyl 6-chloro-5-methylpicolinate and brominated derivatives lack direct melting point data but are expected to have lower solubility in polar solvents compared to the target compound due to reduced hydrogen-bonding capacity .

Stability and Reactivity

- Electron-Withdrawing vs. Donating Groups: Nitro and halogen substituents (e.g., in 6-Amino-5-nitro-2-picoline) deactivate the pyridine ring, reducing electrophilic substitution reactivity. In contrast, amino and hydroxyl groups in the target compound activate the ring, making it more reactive toward electrophiles .

- Ester Hydrolysis : The methyl ester group in all analogs is susceptible to hydrolysis under acidic or basic conditions, a property critical for prodrug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-amino-5-hydroxypicolinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of precursor pyridine derivatives. Key steps include:

- Precursor functionalization : Chlorination or bromination at the 5- or 6-position of the pyridine ring .

- Amination and hydroxylation : Controlled introduction of amino and hydroxyl groups via palladium-catalyzed coupling or hydrolysis .

- Optimization parameters : Solvent polarity (e.g., DMSO for polar intermediates), temperature (80–100°C for substitution reactions), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of nucleophiles) .

- Data Table :

| Reaction Step | Key Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃, 60°C | 70–85% | ≥95% |

| Amination | NH₃, Pd/C, 100°C | 60–75% | ≥90% |

| Esterification | MeOH, H₂SO₄, reflux | 80–92% | ≥98% |

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; reverse-phase C18 columns for polar derivatives .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.08) .

Q. What are the stability profiles of Methyl 6-amino-5-hydroxypypicolinate under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Degrades rapidly in strong acidic (pH < 2) or basic (pH > 10) conditions due to ester hydrolysis. Stable in neutral buffers (pH 6–8) for ≥48 hours .

- Thermal stability : Decomposition observed >150°C; store at 0–4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) influence the regioselectivity of this compound derivatives?

- Methodological Answer :

- Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to identify transition states favoring 5-hydroxyl group retention .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution, while protic solvents (e.g., H₂O) promote hydrolysis .

- Data Contradiction : reports 85% substitution yield in DMSO, whereas notes 40% hydrolysis in aqueous ethanol. Resolve via controlled moisture exclusion .

Q. What biological targets or pathways are hypothesized for this compound, and how are interaction studies designed?

- Methodological Answer :

- Target identification : Molecular docking against pyridine-binding enzymes (e.g., kinases) using AutoDock Vina .

- In vitro assays : Competitive binding assays with fluorescence-labeled ATP analogs; IC₅₀ determination via dose-response curves .

- Data Gap : Limited in vivo data necessitates PK/PD modeling (e.g., compartmental analysis) to predict bioavailability .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT modeling : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, LUMO localization at the 6-position suggests susceptibility to nucleophilic attack .

- Machine learning : Train models on pyridine derivative datasets to forecast reaction outcomes (e.g., Random Forest classifiers for yield prediction) .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they synthesized?

- Methodological Answer :

- Analog design : Replace the methyl ester with ethyl or tert-butyl groups to modulate lipophilicity .

- Comparative analysis :

| Analog | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Ethyl 6-amino-5-hydroxypicolinate | Ethyl ester | 12.3 ± 1.2 |

| Methyl 6-amino-5-fluoropicolinate | F at C5 | 8.7 ± 0.9 |

| Methyl 6-amino-4-methoxypicolinate | OMe at C4 | 23.1 ± 2.1 |

Methodological Best Practices

- Contradiction resolution : Replicate conflicting data (e.g., solvent-dependent yields) under controlled conditions with in situ monitoring (e.g., FTIR for intermediate detection) .

- Scale-up challenges : Optimize catalytic systems (e.g., nano-palladium for amination) to reduce metal leaching and improve turnover numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.